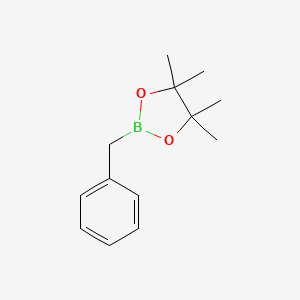

Benzylboronic acid pinacol ester

Description

Significance of Organoboron Reagents in Modern Chemical Transformations

Organoboron compounds have become indispensable tools in contemporary organic synthesis. thieme.deacs.org Their prominence is rooted in the versatile nature of the carbon-boron (C-B) bond, which can be transformed into a wide array of functional groups with excellent functional-group tolerance and often with retention of stereochemistry. thieme.dewikipedia.org These reagents are generally stable, exhibit low toxicity, and are often compatible with aqueous conditions, making them environmentally benign compared to many other organometallic compounds. thieme.denih.gov

The utility of organoboron reagents spans a vast range of chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. thieme.deresearchgate.net They are crucial building blocks in the synthesis of complex bioactive molecules, natural products, and advanced organic materials. thieme.denih.gov The Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids and their esters, is one of the most widely practiced palladium-catalyzed reactions, a testament to the profound impact of organoboron chemistry. nih.govnih.gov This significance has been recognized with multiple Nobel Prizes awarded for developments in the field. rsc.org Boronic acids and their derivatives, particularly pinacol (B44631) esters, are valued for their stability, which allows for easier handling, purification, and storage. organic-chemistry.org

Distinctive Reactivity and Utility of Benzylboronic Acid Pinacol Esters (BnBpin)

Benzylboronic acid pinacol ester, commonly abbreviated as BnBpin, is a specific subclass of organoboron reagents that has garnered significant interest for its unique reactivity. nih.gov While less developed in its applications compared to the more common arylboronic acids, BnBpin serves as a valuable synthetic intermediate. nih.gov It provides access to a variety of important molecular structures through palladium- and copper-mediated cross-coupling reactions. researchgate.net These reactions enable the formation of C(sp³)–C(sp²), C–O, and C–N bonds, leading to the synthesis of diarylmethanes, benzyl (B1604629) ethers, and benzyl amines. researchgate.net

One of the key utilities of BnBpin is its role as a nucleophile. nih.gov Through activation with a strong Lewis base like s-butyllithium, BnBpin can be transformed into a nucleophilic boronate complex. nih.govnih.gov This activated species can then participate in the benzylation of various electrophiles, including aldehydes, imines, ketones, and alkyl bromides. nih.govnih.gov For instance, the reaction with aldehydes proceeds with high efficiency, tolerating a wide range of electronic substituents on the aldehyde. nih.gov Furthermore, BnBpin has been employed in specialized applications such as the Suzuki-Miyaura cross-coupling with methyl iodide for PET tracer synthesis and in Chan-Lam type couplings with anilines and phenols. nih.govresearchgate.net

The synthesis of BnBpin itself can be achieved through several methods. Traditional routes involve the reaction of a benzyl halide with a Grignard reagent or the use of transition metal catalysts. nih.govorganic-chemistry.org More recent developments include methods like the palladium-catalyzed homologation of arylboronic acids, iodine-catalyzed direct borylation of benzyl alcohols, and even photochemical strategies for the borylation of benzylic halides. researchgate.netorganic-chemistry.orgacs.org

Historical Context of Boronic Ester Development and Applications

The history of organoboron chemistry began in 1860 when Edward Frankland reported the first synthesis and isolation of a boronic acid. wiley-vch.de However, these compounds remained relatively niche for nearly a century. wiley-vch.de The landscape began to change dramatically with the discovery of hydroboration by H.C. Brown in the mid-20th century, a finding that earned him a share of the Nobel Prize in Chemistry in 1979 and revealed the vast synthetic potential of organoboranes. acs.orgwikipedia.org

The development of boronic esters, particularly cyclic esters, was a significant step forward. In the 1950s, researchers noted the ability of boronic acids to form stable cyclic esters with 1,2- and 1,3-diols. mdpi.com Among these, pinacol esters (formally 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes) proved to be particularly advantageous due to their enhanced stability towards hydrolysis and oxidation compared to acyclic esters or the parent boronic acids. wiley-vch.dewiley-vch.de This stability makes them easy to handle and purify, often by chromatography. organic-chemistry.org

The utility of boronic esters was catapulted into the mainstream of organic synthesis with the advent of the Suzuki-Miyaura cross-coupling reaction, first reported in 1979 and further developed in the early 1980s. nih.gov This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, became a cornerstone of C-C bond formation, leading to a Nobel Prize for Suzuki, Heck, and Negishi in 2010. rsc.org Initially using catecholboronic esters, the methodology was soon extended to boronic acids and subsequently to the more robust pinacol esters, which are now ubiquitous in the field. nih.govorganic-chemistry.org

The table below summarizes some of the methods developed for the synthesis of this compound (BnBpin).

| Synthetic Precursor | Reagents/Catalyst | Key Features |

| Benzyl Halides | Mg, Pinacolborane (HBpin) | Reductive coupling using a catalytic amount of magnesium. organic-chemistry.org |

| Benzyl Halides | Sodium Dispersion, Isopropoxy-pinacolborane | Dehalogenative borylation that suppresses undesired dimerization. chemrxiv.org |

| Benzyl Halides | Photochemical Organocatalyst, Bis(catecholato)diboron (B79384) | Metal-free method using a dithiocarbonyl anion organocatalyst under visible light. acs.org |

| Benzyl Alcohols | Pd(OAc)₂, Bis(pinacolato)diboron (B136004) (B₂pin₂) | Direct, base-free borylation via Pd-catalyzed C-O activation. rsc.org |

| Benzyl Alcohols | Iodine (catalyst) | Transition-metal-free direct borylation. organic-chemistry.org |

| Arylboronic Acids | Halomethylboronic acid pinacol esters, Pd-catalyst | Formal C1 insertion to deliver the benzyl Bpin product without stoichiometric organometallic reagents. researchgate.net |

The following table outlines key reactions involving this compound (BnBpin) as a reactant.

| Reaction Type | Electrophile | Reagents/Catalyst | Product Type |

| Benzylation | Aldehydes | s-Butyllithium (activator) | Secondary Alcohols |

| Benzylation | Imines (N-tosyl, N-tert-butanesulfinyl) | s-Butyllithium (activator) | Amines |

| Cross-Coupling | Alkyl Halides | s-Butyllithium (activator) | Alkylated Arenes |

| Suzuki-Miyaura Coupling | Methyl Iodide | Pd-catalyst, Bulky phosphine (B1218219) ligand, Base (e.g., Carbonate) | Toluene (B28343) derivatives |

| Chan-Lam Coupling | Anilines, Phenols | Cu-catalyst | Benzylamines, Benzyl ethers |

| Oxidation | H₂O₂ | - | Benzyl alcohol |

Structure

2D Structure

Properties

IUPAC Name |

2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNQPAVKQPLZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801007338 | |

| Record name | 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87100-28-5 | |

| Record name | 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Benzylboronic Acid Pinacol Ester Derivatives

Transition Metal-Catalyzed Borylation Strategies

Transition metal catalysis offers a powerful and versatile platform for the formation of carbon-boron bonds. These methods often proceed under mild conditions and exhibit high functional group tolerance, making them highly attractive for the synthesis of complex molecules. The following subsections will detail specific strategies employing palladium, copper, and rhodium.

Palladium-Catalyzed Approaches

Palladium has proven to be a particularly effective catalyst for the synthesis of benzylboronic acid pinacol (B44631) esters. Various palladium-catalyzed methods have been developed, starting from readily available precursors like benzylic halides and arylboronic acids.

The palladium-catalyzed cross-coupling of benzylic halides with boron-containing reagents represents a direct and efficient route to benzylboronic acid pinacol esters. Both pinacolborane (HBpin) and bis(pinacolato)diboron (B136004) (B₂pin₂) have been successfully employed as the boron source in these reactions.

The borylation of benzyl (B1604629) halides with B₂pin₂ can be effectively catalyzed by palladium complexes. For instance, a palladium complex generated in situ from Pd(dba)₂ and a suitable phosphine (B1218219) ligand in the presence of a base like potassium acetate (B1210297) (KOAc) facilitates the nucleophilic borylation of benzyl halides to furnish the corresponding pinacol benzylboronates in high yields. scispace.com The choice of phosphine ligand is crucial, with electron-rich phosphines such as (4-MeOC₆H₄)₃P showing superior performance compared to electron-neutral or -poor phosphines. scispace.com This method is applicable to a wide array of benzyl halides, including both chlorides and bromides. scispace.comresearchgate.net

Similarly, pinacolborane, a more atom-economical boron source, can be utilized for the borylation of benzylic halides. nih.govresearchgate.net Palladium catalysts, such as PdCl₂(PPh₃)₂ in the presence of a base like diisopropylethylamine (i-Pr₂NEt), have been shown to catalyze the reaction between various benzyl halides and pinacolborane to produce benzylboronic acid pinacol esters. google.comgoogle.com

Table 1: Palladium-Catalyzed Borylation of Benzyl Halides

| Benzyl Halide | Boron Reagent | Catalyst System | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl chloride | B₂pin₂ | Pd(dba)₂ / (4-MeOC₆H₄)₃P | KOAc | 85 | scispace.com |

| Benzyl bromide | B₂pin₂ | Pd(PPh₃)₄ | K₂CO₃ | 65-91 | researchgate.netgoogle.com |

| Benzyl chloride | Pinacolborane | PdCl₂(PPh₃)₂ | i-Pr₂NEt | High | google.comgoogle.com |

A novel and conceptually distinct approach to benzylboronic acid pinacol esters involves the formal one-carbon homologation of arylboronic acids. This strategy utilizes halomethylboronic acid pinacol esters as carbenoid equivalents in a palladium-catalyzed reaction. nih.govacs.orgacs.orgst-andrews.ac.uk This process circumvents the need for stoichiometric organometallic reagents, which are often required in traditional homologation methods. chemrxiv.org

The reaction proceeds via a chemoselective cross-coupling, where the palladium catalyst selectively activates the halomethylboronic ester. chemrxiv.org A key feature of this transformation is the remarkably facile oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the halomethylboronic ester, a step that is enhanced by the presence of the adjacent boryl group (an α-boryl effect). nih.govacs.org This is followed by a chemoselective transmetalation with the arylboronic acid, ultimately leading to the formation of the benzylboronic acid pinacol ester product. nih.govacs.orgacs.org This methodology has been shown to be effective for a broad range of aryl and heteroarylboronic acids, accommodating various electronic and steric substitutions. acs.org

The mechanism of palladium-catalyzed borylation reactions is a subject of detailed investigation. In the case of the formal homologation of arylboronic acids, control experiments have shed light on the reaction pathway. nih.gov The enhanced reactivity of the halomethylboronic ester towards oxidative addition is a critical factor, attributed to the α-boryl effect. acs.orgst-andrews.ac.uk This effect significantly increases the electrophilicity of the carbon-bromine bond. st-andrews.ac.uk The catalytic cycle is believed to involve the oxidative addition of the Pd(0) complex to the halomethylboronic ester, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to afford the homologated product and regenerate the Pd(0) catalyst. chemrxiv.org

For the borylation of allylic alcohols, which shares mechanistic similarities, the turnover-limiting step has been identified as the transmetalation step. acs.org It is also proposed that the tetrafluoroborate (B81430) counterion of the palladium catalyst can play a significant role, with the in situ generation of BF₃ promoting the activation of hydroxyl groups. acs.org While not directly studying benzylic systems, these insights into related palladium-catalyzed C–B bond formations provide a valuable framework for understanding the synthesis of benzylboronic acid pinacol esters.

Copper-Catalyzed Borylation

Copper catalysis has emerged as a valuable alternative for the synthesis of benzylboronic acid pinacol esters. nih.gov Copper(I) catalysts have been successfully employed in the borylation of various electrophiles. For instance, copper-catalyzed enantioselective borylation of racemic benzyl chlorides has been achieved using a QuinoxP*-type bisphosphine ligand, providing chiral benzylboronates with high enantioselectivity. researchgate.net

Furthermore, copper-catalyzed methodologies have been developed for the synthesis of benzylboronates from benzylic alcohols. acs.org This approach avoids the pre-functionalization of the alcohol to a halide. Mechanistic studies suggest that these reactions may proceed through a nucleophilic substitution pathway. acs.org In some copper-catalyzed cross-coupling reactions involving boronic esters, the formation of radical intermediates has been suggested. nih.gov

Rhodium-Catalyzed C-H Borylation

Rhodium catalysts have been utilized for the direct borylation of C-H bonds, offering a highly atom-economical route to organoboron compounds. nih.gov Specifically, rhodium complexes can catalyze the borylation of the benzylic C-H bonds of alkylbenzenes using pinacolborane. google.comgoogle.com For example, a homogeneous catalyst precursor, [RhCl(PiPr₃)₂(N₂)], has been shown to efficiently catalyze the direct borylation of C-H bonds in aromatic compounds with pinacolborane. nih.gov

This method exhibits high selectivity for the benzylic position in substrates like toluene (B28343), p-xylene, and mesitylene. nih.gov This selectivity is attributed to the formation of η³-benzyl intermediates during the catalytic cycle. nih.gov The reaction typically requires elevated temperatures, for instance, 140°C, for the functionalization of toluene with pinacolborane in the presence of a rhodium-based catalyst. google.com

Table 2: Rhodium-Catalyzed C-H Borylation of Alkylbenzenes

| Substrate | Boron Reagent | Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Toluene | Pinacolborane | [RhCl(PiPr₃)₂(N₂)] | High selectivity for benzyl position | nih.gov |

| p-Xylene | Pinacolborane | [RhCl(PiPr₃)₂(N₂)] | Formation of η³-benzyl intermediate | nih.gov |

| Mesitylene | Pinacolborane | [RhCl(PiPr₃)₂(N₂)] | Direct C-H functionalization | nih.gov |

| Toluene | Pinacolborane | Rhodium-based catalyst | Reaction at 140°C | google.com |

Iron-Catalyzed Benzylic C-H Borylation

A significant advancement in the synthesis of benzylboronic esters involves the iron-catalyzed benzylic C-H borylation, which utilizes an amide-based directing group to achieve high selectivity. organic-chemistry.orgorganic-chemistry.org This method targets primary and secondary C(sp³)-H bonds, yielding valuable boronic esters under mild conditions and with remarkably short reaction times, often around 7-8 minutes. researchgate.netnih.gov A key feature of this reaction is its exceptional site selectivity, even in the presence of multiple benzylic C-H bonds. organic-chemistry.orgresearchgate.net The process demonstrates broad functional group tolerance. organic-chemistry.orgnih.gov

The catalytic system typically employs iron(II) chloride as the precatalyst and radical initiator, with the addition of zinc chloride found to enhance yields. organic-chemistry.org The proposed mechanism involves a rapid chlorine transfer followed by the borylation step. organic-chemistry.org This strategy represents a powerful tool for direct C-H functionalization, offering a more efficient alternative to methods requiring prefunctionalized starting materials. organic-chemistry.org

Table 1: Substrate Scope in Iron-Catalyzed Benzylic C-H Borylation This table is representative of the types of substrates used in this reaction and is for illustrative purposes.

| Substrate (Starting Material) | Product (this compound Derivative) | Yield (%) |

|---|---|---|

| N-(4-methylbenzyl)pivalamide | 2-(4-(pivalamidomethyl)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 95 |

| N-(4-methoxybenzyl)pivalamide | 2-(4-methoxy-3-(pivalamidomethyl)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 88 |

| N-benzylpivalamide | 2-(2-(pivalamidomethyl)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 |

Non-Transition Metal-Mediated Syntheses

A well-established method for preparing pinacolboronates involves the reaction of Grignard reagents with pinacolborane (HBpin) at ambient temperature in solvents like tetrahydrofuran (B95107) (THF). organic-chemistry.orgescholarship.org This reaction proceeds through a dialkoxy alkylborohydride intermediate, which then eliminates hydridomagnesium bromide to yield the desired boronic ester in very good yields. researchgate.net

This synthesis can also be performed under Barbier conditions, where the Grignard reagent is generated in situ from an organic halide and magnesium metal in the presence of pinacolborane. escholarship.orgresearchgate.net A significant advantage of the Barbier protocol is the suppression of Wurtz coupling side products, which are common with reactive substrates such as benzylic and allylic halides. escholarship.orgresearchgate.net This one-pot procedure is efficient for converting a range of aryl, vinyl, benzyl, and allylic halides into their corresponding boronate esters. google.comgoogle.com

Table 2: Synthesis of this compound via Grignard/Barbier Conditions This table is representative of the types of substrates used in this reaction and is for illustrative purposes.

| Benzyl Halide | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzyl bromide | Pre-formed Grignard, THF, 25°C | This compound | >90 |

| 4-Methoxybenzyl chloride | Barbier, THF, 25°C | 2-(4-methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 |

| 4-Chlorobenzyl bromide | Barbier, THF, 25°C | 2-(4-chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 88 |

An innovative and efficient approach involves a magnesium-catalyzed Grignard-type reaction for the direct coupling of benzyl halides with pinacolborane. organic-chemistry.org This method is distinguished by its use of only a catalytic amount (e.g., 10 mol%) of magnesium metal, making it a more cost-effective and environmentally friendly alternative to stoichiometric methods. organic-chemistry.orgacs.org

In this system, pinacolborane serves a dual function, acting as both the borylating electrophile and as a reducing agent to regenerate the organomagnesium species in situ. organic-chemistry.orgacs.org This catalytic cycle represents the first example of a Barbier-type reaction featuring magnesium recycling. organic-chemistry.org The reaction proceeds cleanly, achieving high yields (75-98%) and effectively avoiding the formation of common byproducts. organic-chemistry.org DFT calculations support a proposed hydride oxidation mechanism where a boronate intermediate reacts with the benzyl halide to regenerate the organomagnesium species. organic-chemistry.orgacs.org

Table 3: Magnesium-Catalyzed Reductive Coupling of Benzyl Halides This table is representative of the types of substrates used in this reaction and is for illustrative purposes.

| Benzyl Halide | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Benzyl bromide | 10 mol% Mg | This compound | 98 |

| 4-Methylbenzyl chloride | 10 mol% Mg | 2-(4-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 95 |

| 4-Fluorobenzyl bromide | 10 mol% Mg | 2-(4-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 91 |

A transition-metal-free method for the direct borylation of widely available benzylic alcohols has been developed using iodine as a catalyst. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This process converts benzylic alcohols into valuable benzylic boronate esters, which are important synthetic building blocks. organic-chemistry.orgchemistryviews.org The reaction is typically performed by treating the benzylic alcohol with bis(catecholato)diboron (B79384) (B₂cat₂) in the presence of iodine, followed by a transesterification step with pinacol to furnish the final pinacol ester product. organic-chemistry.orgchemistryviews.org

The methodology is compatible with a diverse range of functional groups, including both electron-donating and electron-withdrawing substituents on the aromatic ring. organic-chemistry.orgchemistryviews.org Preliminary mechanistic studies suggest that the reaction proceeds through key intermediates involving benzylic iodide and radical species. organic-chemistry.orgresearchgate.netfigshare.com This approach provides a practical and convenient route to access benzylic boronate esters from readily available starting materials. researchgate.netnih.gov

Table 4: Iodine-Catalyzed Borylation of Benzylic Alcohols This table is representative of the types of substrates used in this reaction and is for illustrative purposes.

| Benzylic Alcohol | Boron Source | Product (after pinacol workup) | Yield (%) |

|---|---|---|---|

| Benzyl alcohol | B₂cat₂ | This compound | 82 |

| 4-Methoxybenzyl alcohol | B₂cat₂ | 2-(4-methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 |

| 4-Bromobenzyl alcohol | B₂cat₂ | 2-(4-bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 78 |

Electrochemical Synthesis of Benzylboronic Esters

Electrochemical synthesis offers a novel method for preparing benzylboronic acids and esters through the reductive coupling of benzylic halides with borating agents like pinacolborane or trialkyl borates. researchgate.netresearchgate.netscispace.com The reaction is conducted at room temperature in an undivided, single-compartment cell using a sacrificial magnesium anode. researchgate.netscispace.com This metal-free electrosynthesis (in the context of the catalytic species) provides moderate to good yields of the desired products. researchgate.net

This electrochemical approach has proven effective even for substrates that are challenging to convert using conventional methods, such as the disubstituted (1-bromo-ethyl)benzene, which yielded the corresponding boronic ester in 75%. researchgate.net The process is carried out in solvents like DMF or THF and represents a mild and efficient route to benzylboronic esters. researchgate.netscispace.com

Table 5: Electrochemical Synthesis of Benzylboronic Esters This table is representative of the types of substrates used in this reaction and is for illustrative purposes.

| Benzylic Halide | Borating Agent | Product | Yield (%) |

|---|---|---|---|

| Benzyl chloride | Pinacolborane | This compound | 80 |

| (1-Bromoethyl)benzene | Pinacolborane | 2-(1-phenylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 75 |

| 4-Chlorobenzyl chloride | Pinacolborane | 2-(4-chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 78 |

Role of Sacrificial Anodes and Electrolytic Conditions

The electrochemical synthesis of this compound represents a significant advancement, offering a mild and efficient alternative to traditional methods. This technique relies on the reductive coupling of benzylic halides with a suitable boron source, such as pinacolborane (HBpin), facilitated by an electric current. researchgate.netresearchgate.net A key feature of this process is the use of a sacrificial anode in an undivided electrolytic cell. researchgate.netscispace.com

Electrolytic Conditions: The electrochemical synthesis of benzylboronates is typically conducted under mild conditions at room temperature. researchgate.netscispace.com The reaction is generally carried out in a single-compartment (undivided) cell, which simplifies the experimental setup. researchgate.netresearchgate.netscispace.com Common solvents for this reaction are N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). researchgate.netscispace.com The choice of solvent and supporting electrolyte is crucial for the reaction's success. The process involves the reductive coupling between benzylic halides and a borating agent, which can be either pinacolborane for the synthesis of esters or trialkyl borates for the corresponding acids. researchgate.netresearchgate.net This electrochemical method has demonstrated good to moderate yields and has been successfully applied to substrates that are challenging to convert using conventional methods. researchgate.net

| Parameter | Condition | Source(s) |

| Anode Material | Sacrificial (Magnesium, Aluminum) | researchgate.netresearchgate.netscispace.com |

| Cell Type | Single-compartment (undivided) | researchgate.netresearchgate.netscispace.com |

| Temperature | Room Temperature | researchgate.netscispace.com |

| Solvents | DMF, THF | researchgate.netscispace.com |

| Boron Source | Pinacolborane (for esters), Trialkyl borates (for acids) | researchgate.netresearchgate.net |

| Starting Material | Benzylic Halides | researchgate.netresearchgate.net |

Homologation and Functionalization Approaches

Homologation, the process of extending a carbon chain by a single carbon atom, provides a direct and powerful strategy for converting readily available arylboronic acids into the more complex benzylboronic acid pinacol esters.

A significant breakthrough in the synthesis of benzylboronates has been the development of a photo-promoted homologation reaction using N-sulfonylhydrazones. nih.govrsc.org This method addresses a major challenge in the field: the instability of benzylboronic acids under the thermal and basic conditions typically required for the generation of diazo compounds from N-sulfonylhydrazones. nih.govrsc.org Under thermal conditions, the desired benzylboronic acid intermediate often undergoes protodeboronation, leading to a reductive cross-coupling product instead of the boronate ester. nih.gov

The photochemical approach circumvents this issue by operating under mild, room temperature conditions. nih.govrsc.org The reaction proceeds through the photolysis of an N-tosylhydrazone salt, which generates a diazoalkane in situ. nih.govresearchgate.net This is followed by a geminal carboborylation reaction with a boronic acid. nih.govresearchgate.net The resulting unstable benzylboronic acid is then trapped with pinacol to yield the stable this compound. nih.govresearchgate.net This methodology is versatile, allowing for the synthesis of both secondary and tertiary benzylboronates. nih.govrsc.org It is applicable to the reaction of alkylboronic acids with N-tosylhydrazones derived from aromatic aldehydes and ketones, as well as the reaction of arylboronic acids with N-tosylhydrazones from aliphatic ketones. nih.govnih.gov The use of a DBU/DIPEA base combination facilitates a homogeneous reaction mixture, which has also been adapted for continuous flow synthesis, enhancing its scalability. nih.govnih.gov

| Component | Role / Type | Source(s) |

| Starting Materials | Boronic Acids, N-Tosylhydrazones | nih.govrsc.org |

| Key Intermediate | Diazoalkane (generated in situ) | nih.govresearchgate.net |

| Promotion | Light (e.g., 370 nm or 390 nm LED) | nih.govrsc.org |

| Key Advantage | Avoids protodeboronation of benzylboronic acid | nih.govrsc.org |

| Product Scope | Secondary and Tertiary Benzylboronates | nih.govrsc.org |

| Reaction Conditions | Room temperature, Basic (e.g., DBU/DIPEA) | nih.govnih.gov |

A convenient, transition-metal-free method for the one-carbon homologation of arylboronic acids utilizes trimethylsilyldiazomethane (B103560) (TMSCHN2). rsc.orgacs.org This approach offers a straightforward route to benzylboronic acid pinacol esters. rsc.org The reaction demonstrates a broad substrate scope and good tolerance for various functional groups, making it a highly practical synthetic tool. rsc.orgrsc.org

The process involves the reaction of an arylboronic acid with TMSCHN2, leading to the insertion of a carbon atom into the carbon-boron bond. rsc.orgsigmaaldrich.com Mechanistic studies suggest that the reaction may proceed through the formation of boroxines from the arylboronic acids, which then react with the diazo compound. researchgate.net This method is notable for its simplicity and can be easily scaled up for larger preparations. rsc.org

| Feature | Description | Source(s) |

| Homologation Agent | Trimethylsilyldiazomethane (TMSCHN2) | rsc.orgacs.org |

| Substrate | Arylboronic Acids | rsc.orgrsc.org |

| Catalyst | Transition-metal-free | rsc.orgacs.org |

| Key Transformation | One-carbon homologation (C-B bond insertion) | rsc.orgsigmaaldrich.com |

| Advantages | Wide substrate scope, good functional group tolerance, scalability | rsc.orgrsc.org |

Carboborylation, the simultaneous formation of a carbon-carbon and a carbon-boron bond across a double or triple bond, is a core process in several modern synthetic strategies for benzylboronates. In the context of homologation with N-sulfonylhydrazones, the key step is the geminal carboborylation of a diazoalkane intermediate. nih.govresearchgate.net

This reaction sequence is initiated by the decomposition of an N-sulfonylhydrazone to a diazo compound. nih.gov Under photochemical conditions, this decomposition occurs at room temperature, which is crucial for the subsequent steps. nih.govrsc.org The generated diazoalkane then reacts with a boronic acid in a process that involves the 1,2-migration of the organic group from the boron to the carbon atom, with the concurrent loss of a nitrogen molecule. uniovi.es This forms the homologated benzylboronic acid, which would be prone to decomposition under thermal conditions but can be successfully isolated as its pinacol ester under the mild photochemical protocol. nih.govnih.gov This photochemical carboborylation has effectively filled a gap in synthetic methodology, as benzylboronates were not previously accessible through the classic thermal reactions of boronic acids and N-sulfonylhydrazones. rsc.orgchemrxiv.org

| Reaction Step | Description | Source(s) |

| Diazoalkane Generation | Photochemical decomposition of N-tosylhydrazone salt | nih.govrsc.orgresearchgate.net |

| Key Reaction | Geminal carboborylation of the in-situ generated diazoalkane | nih.govresearchgate.net |

| Mechanism Feature | 1,2-migration of an organic group from boron to carbon | uniovi.es |

| Significance | Enables synthesis of benzylboronates previously inaccessible by thermal methods | rsc.orgchemrxiv.org |

| Final Step | Trapping of the unstable benzylboronic acid with pinacol | nih.govresearchgate.net |

Comparative Analysis of Synthetic Routes: Scope, Selectivity, and Efficiency

The synthesis of this compound can be achieved through several advanced methodologies, each with distinct advantages regarding scope, selectivity, and efficiency.

Electrochemical Synthesis using Sacrificial Anodes: This method is efficient for converting benzylic halides to benzylboronates. researchgate.netresearchgate.net Its primary advantage lies in its mild, room-temperature conditions and the avoidance of harsh chemical reductants. researchgate.netrsc.org The scope includes various substituted benzylic halides, and the process shows good functional group tolerance. researchgate.net However, its scope is limited to starting materials possessing a benzylic halide. The efficiency, with moderate to good yields reported, can be influenced by the choice of anode and electrolyte conditions, with potential challenges like anode passivation requiring specific solutions like halide additives. researchgate.netnih.gov

Photo-Promoted Homologation with N-Sulfonylhydrazones: This route offers a broad scope, enabling the synthesis of secondary and tertiary benzylboronates from either alkyl- or arylboronic acids reacted with the appropriate N-sulfonylhydrazone. nih.govrsc.org Its key feature is high selectivity; the mild photochemical conditions selectively produce the benzylboronate by preventing the protodeboronation that plagues thermal methods. nih.govnih.gov This method displays excellent functional group tolerance. rsc.org The efficiency is generally high, with good isolated yields, and the process can be adapted to continuous flow, which is advantageous for scalability. nih.gov

Homologation with Trimethylsilyldiazomethane (TMSCHN2): This transition-metal-free approach provides a direct and convenient one-carbon homologation of arylboronic acids. rsc.org It boasts a wide substrate scope with respect to the arylboronic acid and exhibits good functional-group tolerance. rsc.orgrsc.org The primary selectivity advantage is its direct conversion of arylboronic acids to benzylboronates. The efficiency is high, and the method is noted for its operational simplicity and ease of scale-up. rsc.org

Comparative Summary:

| Method | Scope | Selectivity | Efficiency |

| Electrochemical Synthesis | Benzylic halides. researchgate.netresearchgate.net | Good functional group tolerance. researchgate.net | Moderate to good yields; dependent on electrolytic conditions. researchgate.net |

| Photo-Promoted Homologation | Broad: Alkyl/aryl boronic acids + aryl/aliphatic N-sulfonylhydrazones; secondary & tertiary products. nih.govrsc.org | High: Avoids protodeboronation common in thermal methods. Excellent functional group tolerance. nih.govrsc.orgnih.gov | Good yields; adaptable to scalable continuous flow synthesis. nih.gov |

| TMSCHN2 Homologation | Wide range of arylboronic acids. rsc.orgrsc.org | Direct C1 homologation of arylboronic acids. Good functional group tolerance. rsc.orgrsc.org | High yields; operationally simple and scalable. rsc.org |

Reactivity and Mechanistic Investigations of Benzylboronic Acid Pinacol Ester

Nucleophilic Reactivity of Benzylboronate "Ate" Complexes

The carbon-boron bond in benzylboronic acid pinacol (B44631) ester is not inherently nucleophilic. To unleash its reactivity towards electrophiles, activation is required to form a more potent nucleophilic species. This is achieved through the formation of a tetracoordinate boronate species, commonly referred to as an "ate" complex. This section details the methods of activation and the subsequent reactions of these nucleophilic benzylboronate complexes with a range of electrophiles.

Activation via Lewis Base Coordination (e.g., Alkyllithium Reagents, Butyllithium, DABCO, MeOLi)

The transformation of the trivalent, neutral benzylboronic acid pinacol ester into a nucleophilic, tetracoordinate boronate "ate" complex is accomplished by coordination with a Lewis base. nih.gov While various Lewis bases can be considered, the choice of activator is critical for successful reactivity. Initial attempts using common activating Lewis bases such as metal alkoxides failed to yield any desired product in reactions with aldehydes. nih.gov

The key to effective activation lies in the irreversible formation of the benzylboronate nucleophile, which has been successfully achieved using alkyllithium reagents. nih.govnih.gov Specifically, s-butyllithium (s-BuLi) and n-butyllithium (n-BuLi) have proven to be effective for this transformation. nih.govnih.gov In contrast, other organometallic reagents like phenyllithium, methyllithium, and methylmagnesium bromide provided much lower yields, highlighting the specific utility of butyl-based lithium reagents. nih.gov The resulting activated dialkylboronate intermediate demonstrates chemoselectivity, preferentially transferring the benzyl (B1604629) group over the butyl group from the activating agent to the electrophile. nih.govnih.govmorressier.com

In certain reactions, particularly with less reactive electrophiles like activated ketones, the addition of a catalytic Lewis base can enhance reaction efficiency. The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an additive has been shown to improve both the rate and yield of the nucleophilic addition. nih.gov The formation of these redox-active "ate" complexes from boronic esters and Lewis bases like DABCO or 4-dimethylaminopyridine (B28879) (DMAP) lowers their oxidation potential, facilitating subsequent reactions. d-nb.inforesearchgate.netresearchgate.net

Additions to Carbonyl Compounds

Once activated by an alkyllithium reagent, this compound readily participates in 1,2-addition reactions with aldehyde electrophiles. nih.govnih.gov This benzylation of aldehydes proceeds in excellent yields across a range of substrates. The reaction is compatible with both aromatic and aliphatic aldehydes, demonstrating broad functional group tolerance.

The scope of the aldehyde reaction is illustrated in the table below, showcasing the versatility of this method for forming secondary alcohols.

| Entry | Aldehyde Substrate | Activating Reagent | Product | Yield (%) |

| 1 | Benzaldehyde (B42025) | s-BuLi | 1,2-diphenylethan-1-ol | 95 |

| 2 | 4-Methoxybenzaldehyde | s-BuLi | 1-(4-methoxyphenyl)-2-phenylethan-1-ol | 92 |

| 3 | 4-(Trifluoromethyl)benzaldehyde | s-BuLi | 2-phenyl-1-(4-(trifluoromethyl)phenyl)ethan-1-ol | 91 |

| 4 | 2-Naphthaldehyde | s-BuLi | 1-(naphthalen-2-yl)-2-phenylethan-1-ol | 88 |

| 5 | Cinnamaldehyde | s-BuLi | 1,4-diphenylbut-3-en-1-ol | 85 |

| 6 | Cyclohexanecarbaldehyde | s-BuLi | 1-cyclohexyl-2-phenylethan-1-ol | 89 |

| 7 | Heptanal | s-BuLi | 1-phenylnonan-2-ol | 86 |

Data sourced from studies on the benzylation of aldehydes using Lewis base activated this compound. nih.gov

When a secondary benzylic boronic acid pinacol ester is used as the nucleophile, the reaction with benzaldehyde yields the corresponding secondary alcohol in good yield (79%). nih.gov However, the reaction produces a 1:1 mixture of diastereomers, a result that suggests the addition proceeds through an open transition state. nih.gov

The nucleophilic addition of activated benzylboronate complexes also extends to ketone electrophiles. nih.gov A notable distinction exists in the reactivity with activated versus unactivated ketones. A method has been successfully developed for the addition of this compound to activated ketones, such as trifluoromethyl ketones, affording the corresponding tertiary alcohols in good yields. nih.gov The presence of the electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.

The addition of DABCO was found to be crucial for the success of these reactions, enhancing both the rate and efficiency. nih.gov The reaction exhibits excellent chemoselectivity; in substrates containing both a ketone and a less reactive carbonyl group like an ester or amide, the addition occurs selectively at the ketone. nih.gov Competition experiments have established a relative electrophile reactivity order of CF₂H ketone > CF₃ ketone > aldehyde under these specific conditions. nih.gov

The table below presents the scope of the reaction with various activated ketone substrates.

| Entry | Ketone Substrate | Product | Yield (%) |

| 1 | 2,2,2-Trifluoro-1-phenylethan-1-one | 1,1,1-trifluoro-2,3-diphenylpropan-2-ol | 85 |

| 2 | 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one | 2-(4-bromophenyl)-1,1,1-trifluoro-3-phenylpropan-2-ol | 82 |

| 3 | 2,2,2-Trifluoro-1-(thiophen-2-yl)ethan-1-one | 1,1,1-trifluoro-3-phenyl-2-(thiophen-2-yl)propan-2-ol | 78 |

| 4 | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethan-1-one | 2-(naphthalen-2-yl)-1,1,1-trifluoro-3-phenylpropan-2-ol | 88 |

| 5 | Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | Ethyl 2,2-difluoro-3-hydroxy-3,4-diphenylbutanoate | 75 |

Data sourced from studies on the nucleophilic addition of benzylboronates to activated ketones. nih.gov

Additions to Imines and Related Electrophiles

The synthetic utility of benzylboronate "ate" complexes extends to reactions with carbon-nitrogen double bonds. The activated benzylboronate nucleophile has been shown to react effectively with imines, providing a pathway for the synthesis of amines. nih.gov This transformation is analogous to the addition to carbonyl compounds, where the nucleophilic benzyl group attacks the electrophilic imine carbon, followed by workup to yield the amine product. This method represents a valuable tool for C-C bond formation and the introduction of a benzyl group adjacent to a nitrogen atom.

Reactions with sp3 Electrophiles (e.g., Alkyl Halides, Epoxides, Aziridines)

Beyond carbonyls and imines, activated benzylboronate complexes are capable of reacting with sp³-hybridized electrophiles, enabling the formation of C(sp³)-C(sp³) bonds. A transition-metal-free coupling reaction has been developed between benzylboronic esters, activated by alkyllithiums, and alkyl halides. nih.gov

This reaction is effective for both primary alkyl bromides and iodides, while alkyl chlorides and tosylates show little to no reactivity. nih.gov The methodology demonstrates good chemoselectivity, as the boronate nucleophile reacts preferentially with an alkyl bromide in the presence of other electrophilic functional groups like alkyl chlorides and epoxides. nih.gov The reaction is not limited to the primary benzylboronic ester; secondary and tertiary boronic esters also serve as effective nucleophiles in this coupling. nih.gov

The scope of this transition-metal-free coupling is detailed below.

| Entry | Benzylboronic Ester | Alkyl Halide | Product | Yield (%) |

| 1 | Primary | 1-Bromoheptane | 1-Phenyloctane | 82 |

| 2 | Primary | 1-Iodoheptane | 1-Phenyloctane | 80 |

| 3 | Primary | 1-Bromo-3-phenylpropane | 1,4-Diphenylbutane | 75 |

| 4 | Secondary | 1-Bromopentane | (1-Phenylhexyl)benzene | 78 |

| 5 | Tertiary | 1-Bromohexane | 2-Methyl-1-phenyl-2-heptylbenzene | 70 |

Data sourced from studies on the transition-metal-free coupling of benzylboronic esters and alkyl halides. nih.gov

For reactions with less reactive sp³ electrophiles such as epoxides and aziridines, a copper catalyst is required to facilitate the coupling with the benzylboronate "ate" complex. nih.gov This catalytic approach broadens the scope of benzylboronates as nucleophiles for ring-opening reactions, providing access to 1,2-amino alcohols and 1,2-diamines, respectively.

Mechanistic Postulations for Lewis Base-Activated Pathways

The reactivity of this compound can be significantly enhanced through activation with a Lewis base. This process involves the formation of a more nucleophilic boronate species, which can then participate in a variety of chemical transformations. The irreversible coordination of a strong Lewis base, such as an alkyllithium reagent, is often necessary to generate the desired reactivity. nih.govnih.gov

The activated boronate nucleophile demonstrates chemoselectivity, preferentially transferring the benzyl group over the alkyl group from the Lewis base. nih.gov This chemoselective transfer allows for the formation of benzylated products in high yields, particularly with aryl aldehydes. nih.gov The efficiency of this reaction is not significantly affected by the electronic properties of the aldehyde, with both electron-donating and electron-withdrawing substituents being well-tolerated. nih.gov In contrast, activation with weaker Lewis bases like metal alkoxides does not typically induce the desired reactivity, suggesting that irreversible coordination is crucial for the nucleophilic addition to proceed. nih.govnih.gov

Table 1: ¹¹B NMR Chemical Shifts in Lewis Base Activation of this compound

| Compound/Intermediate | ¹¹B NMR Chemical Shift (ppm) |

|---|---|

| This compound (BnBpin) | 33 |

| Activated Boronate Intermediate (Li[ArBnBpin]) | 8 |

| s-Butylboronic acid pinacol ester (s-BuBpin) | 34.5 |

Data sourced from ¹¹B NMR experiments studying the mechanism of Lewis base activation. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling with sp² and sp³ Electrophiles

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with both sp² and sp³-hybridized electrophiles. nih.govnih.gov This reaction is a cornerstone of modern organic synthesis due to its functional group tolerance and broad applicability. nih.gov The coupling of benzylic boronic esters with aryl halides (sp² electrophiles) is a common method for synthesizing diarylmethanes, which are prevalent structures in pharmacologically active compounds. organic-chemistry.orgrsc.org

The reaction also extends to sp³ electrophiles, such as alkyl halides, although this can be more challenging. nih.govnih.gov For instance, the transition-metal-free coupling of this compound with alkyl bromides and iodides has been developed, proceeding through a nucleophilic boronate intermediate generated by an alkyllithium reagent. nih.govnih.gov However, alkyl chlorides and tosylates show little to no reactivity under these conditions. nih.gov Mechanistic investigations into these couplings with sp³ electrophiles have suggested the involvement of radical pathways. nih.gov

Table 2: Substrate Scope in Suzuki-Miyaura and Related Couplings of this compound

| Electrophile Type | Electrophile Examples | Coupling Partner | Outcome |

|---|---|---|---|

| sp² | Aryl Bromides, Aryl Iodides | This compound | Efficient formation of diarylmethanes |

| sp³ | Alkyl Bromides, Alkyl Iodides | This compound | Successful C(sp³)-C(sp³) bond formation |

| sp³ | Alkyl Chlorides, Alkyl Tosylates | This compound | Little to no reactivity observed |

This table summarizes the general reactivity of this compound with different classes of electrophiles. nih.govorganic-chemistry.org

In addition to the ligand, other reaction parameters such as the base and solvent are crucial for optimizing the reaction. organic-chemistry.orgresearchgate.net The primary role of the base is often to facilitate the formation of a competent ArylPdOH species from the oxidative addition product. nih.gov The selection of the solvent can also significantly impact the reaction's efficiency. researchgate.net Computational studies have been employed to understand the intricate mechanisms, including the roles of different ligands and the energetics of various reaction pathways like oxidative addition, transmetalation, and reductive elimination. nih.govrsc.org For example, quantum chemistry calculations have demonstrated that for nickel-catalyzed Suzuki-Miyaura couplings of benzylic carbamates, the oxidative addition step controls the stereoselectivity, and the nature of the ligand (phosphine vs. N-heterocyclic carbene) determines the resulting product's stereochemistry. rsc.org

The stereochemical outcome of Suzuki-Miyaura reactions involving chiral, enantioenriched benzylic boronic esters is a subject of significant mechanistic interest. The transmetalation step, where the organic group is transferred from boron to palladium, can proceed through pathways that lead to either retention or inversion of configuration at the stereocenter. researchgate.netnih.gov Consequently, the stereospecificity of the coupling is not always predictable and can be highly sensitive to the reaction conditions. researchgate.netacs.org

Remarkably, the stereochemical course can be controlled by the use of acidic additives. acs.org For the Suzuki-Miyaura coupling of enantioenriched α-(acetylamino)benzylboronic esters with aryl bromides, the reaction can be switched between inversion and retention of configuration. acs.org The use of phenol (B47542) as an additive leads to a highly enantiospecific, invertive C-C bond formation. In contrast, the presence of Zr(Oi-Pr)₄·i-PrOH as an additive results in high enantiospecificity with retention of configuration. acs.org This ability to selectively dictate the stereochemical outcome by the choice of additive highlights the nuanced mechanistic pathways available in these transformations.

Chan-Lam Type Couplings and Oxidative Functionalizations

This compound also participates in copper-catalyzed Chan-Lam type cross-coupling reactions, which are valuable for the formation of carbon-heteroatom bonds. nih.govchemrxiv.org This reaction is particularly useful for the synthesis of alkyl amines and ethers. chemrxiv.orgrsc.org While the Chan-Lam reaction is well-established for arylboronic acids, its application to alkylboronic esters, including benzylic variants, is a more recent development. chemrxiv.org These reactions offer an alternative to traditional methods like nucleophilic substitution and reductive amination. chemrxiv.org

The scope of the Chan-Lam coupling with benzylic boronic esters includes reactions with primary and secondary anilines to form valuable alkyl amine products. chemrxiv.org Both secondary and tertiary boronic esters can serve as coupling partners, with selective mono-alkylation of the aniline (B41778) typically observed. chemrxiv.org Initial mechanistic studies suggest that the transmetalation from boron to copper may proceed through a single electron process. chemrxiv.org Furthermore, enantioconvergent Chan-Lam couplings have been developed, allowing for the synthesis of chiral benzylic amides from racemic alkylboronic pinacol esters with a high degree of enantioselectivity. nih.gov This transformation is believed to proceed via a radical relay pathway involving the oxidative homolysis of the C-B bond to generate a prochiral alkyl radical. nih.gov

The utility of this compound extends to the formation of carbon-oxygen bonds, enabling the synthesis of important structures like benzyl ethers. rsc.org Chan-Lam conditions can be employed for the methoxylation of benzylic boronic esters to produce tertiary methoxy (B1213986) ethers. rsc.org This provides a valuable method for accessing these motifs.

The synthesis of benzyl ethers is crucial in organic chemistry, as the benzyl group is a common protecting group for alcohols. organic-chemistry.orgorgsyn.org Traditional methods for forming benzyl ethers, such as the Williamson ether synthesis, often require strongly basic conditions, which may not be compatible with sensitive functional groups. organic-chemistry.orgorgsyn.org While not a direct coupling of the boronic ester with an alcohol, the functionalization pathways available to this compound, including Chan-Lam type reactions, contribute to the arsenal (B13267) of methods for constructing C-O bonds under potentially milder conditions.

Other C-C Bond Forming Cross-Couplings

While the Suzuki-Miyaura coupling is the most prominent C-C bond-forming reaction involving boronic esters, this compound participates in a variety of other valuable cross-coupling reactions. These methods expand the synthetic utility of this reagent for constructing complex carbon skeletons.

A notable example is the transition-metal-free, sp³-sp³ cross-coupling between benzylboronic esters and alkyl halides. By activating the this compound with an alkyllithium reagent like sec-butyllithium, a nucleophilic boronate intermediate is formed. This intermediate can then displace alkyl bromides and iodides to form a new C-C bond d-nb.info. The reaction displays good chemoselectivity, favoring the displacement of alkyl bromides over other electrophilic sites like alkyl chlorides and epoxides. Mechanistic studies involving an enantioenriched secondary benzylboronic ester suggest that the reaction proceeds through a radical mechanism, as the stereochemical information is lost during the coupling d-nb.info.

Copper catalysis has also been employed to facilitate the coupling of activated benzylboronic esters with epoxides. In this transformation, the boronic ester is first activated with an alkyllithium reagent, and a copper(I) iodide catalyst mediates the ring-opening of the epoxide by the benzyl nucleophile researchgate.net. This method is efficient for a range of substituted epoxides and generally shows good regioselectivity for nucleophilic attack at the less sterically hindered carbon of the epoxide. However, similar to the coupling with alkyl halides, the reaction is not stereospecific with respect to the boronic ester nucleophile, suggesting the involvement of radical intermediates or a rapidly equilibrating organocopper species researchgate.netnih.gov.

Nickel-catalyzed cross-couplings have also been developed. For instance, a Suzuki-type C(sp²)-C(sp³) cross-coupling of arylboronic acids with α-halo boronic esters, catalyzed by nickel, provides an efficient route to various primary and secondary benzyl boronic esters acs.org. Furthermore, nickel catalysis enables the cross-coupling of redox-active esters derived from alkyl carboxylic acids with boronic acids, representing a decarboxylative approach to C-C bond formation nih.govacs.org.

The table below provides an overview of different C-C bond forming cross-coupling reactions involving this compound.

| Coupling Partner | Catalyst/Reagent | Reaction Type | Key Mechanistic Feature |

| Alkyl Bromides/Iodides | sec-Butyllithium | Transition-Metal-Free sp³-sp³ Coupling | Radical mechanism suggested by lack of stereospecificity d-nb.info. |

| Epoxides | CuI / sec-Butyllithium | Copper-Catalyzed Benzylation | Non-stereospecific with respect to the boronate nucleophile researchgate.net. |

| Aryl Halides | Palladium / NHC Ligand | Suzuki-Miyaura Coupling | Well-defined Pd-NHC catalyst shows high efficiency researchgate.net. |

| α-Iodoboronates | Nickel Catalyst | Suzuki-Type C(sp²)-C(sp³) Coupling | Proceeds under mild conditions with broad functional group tolerance acs.org. |

| Redox-Active Esters | Nickel Catalyst | Decarboxylative Coupling | Couples alkyl carboxylic acid derivatives with boronic acids nih.govacs.org. |

Radical Pathways and Photoredox Catalysis

Generation of Benzylic Radicals from Boronic Esters

Benzylboronic acid pinacol esters are generally stable compounds and are not typically considered direct precursors for radical generation under thermal, radical-chain conditions researchgate.net. Their high oxidation potentials make direct single-electron transfer (SET) challenging. However, recent advancements, particularly in the field of photoredox catalysis, have unveiled effective strategies to generate benzylic radicals from these stable precursors.

A pivotal strategy involves the activation of the boronic ester through the formation of a Lewis acid-base adduct. The vacant p-orbital on the boron atom of the pinacol ester can accept a lone pair from a Lewis base, such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), to form a four-coordinate boronate "ate" complex d-nb.info. This complexation increases the electron density at the boron center, significantly lowering the oxidation potential of the organoboron species. The resulting redox-active complex can then undergo a facile single-electron oxidation by an excited-state photocatalyst, leading to the formation of a radical cation that readily undergoes C–B bond fragmentation to release the desired benzylic radical d-nb.info.

Another approach involves a nucleohomolytic substitution (SH2) at the boron center. For instance, aminyl radicals, generated via visible-light-induced homolysis of N-nitrosamines, can attack the boron atom of an alkylboronic pinacol ester. This process displaces an alkyl radical, providing a metal-free method for radical generation cam.ac.ukresearchgate.net.

Photoinduced reactions with carbonyl compounds also offer a pathway to benzylic radicals via boronate radical anion intermediates. In one proposed mechanism, a photogenerated ketyl radical anion attacks the this compound to form a borate (B1201080) radical anion. This intermediate is subsequently oxidized, leading to C-C bond formation and effectively generating the benzylic radical equivalent during the process cam.ac.uk.

The table below summarizes key methods for generating benzylic radicals from their corresponding boronic esters.

| Activation Method | Key Reagents/Conditions | Intermediate Species |

| Lewis Base Adduct Formation | Photocatalyst, Visible Light, Lewis Base (e.g., DMAP) | Redox-active boronate "ate" complex |

| Nucleohomolytic Substitution (SH2) | N-Nitrosamines, Visible Light | Aminyl radical attacks boron |

| Interaction with Ketyl Radicals | Photocatalyst, Visible Light, Carbonyl Compound | Borate radical anion |

Photoredox-Catalyzed C(sp³) Radical Generation and Reactivity

Once generated, the C(sp³)-centered benzylic radicals from benzylboronic acid pinacol esters are versatile intermediates for a variety of chemical transformations under photoredox conditions. The reactivity of these radicals is primarily centered on the formation of new carbon-carbon and carbon-heteroatom bonds.

A prominent application is the reductive cross-coupling with carbonyl compounds and imines. In a reaction catalyzed by an iridium photocatalyst, the photogenerated benzylic radical can couple with a ketyl radical, which is formed concurrently by the single-electron reduction of an aldehyde or ketone researchgate.netcam.ac.uk. This radical-radical coupling pathway provides a mild and efficient method for the synthesis of 1,2-diols and amino alcohols, avoiding the use of highly reactive organometallic reagents cam.ac.uk. The reaction demonstrates broad functional group tolerance and has been successfully implemented in continuous flow systems for gram-scale synthesis researchgate.net.

The benzylic radicals can also participate in Giese-type addition reactions with electron-deficient olefins. Under a dual catalytic system involving a photoredox catalyst and a Lewis base catalyst (such as quinuclidin-3-ol), the generated benzylic radical adds to the olefin to form a new C-C bond nih.gov. This process is redox-neutral and highly efficient for constructing both C(sp³)–C(sp³) and C(sp²)–C(sp³) bonds.

Furthermore, a metal-free photoinduced oxidation of benzylic boronic esters to the corresponding aldehydes and ketones has been reported d-nb.info. This transformation, which uses tetrabutylammonium (B224687) tribromide as the catalyst under visible light and an oxygen atmosphere, is proposed to proceed through the formation of an α-borylalkyl radical intermediate. This intermediate reacts with oxygen to ultimately yield the carbonyl product.

The table below highlights the reactivity of photoredox-generated benzylic radicals.

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Reductive Cross-Coupling | Aldehydes, Ketones, Imines | Iridium Photocatalyst | Alcohols, Amino Alcohols |

| Giese-Type Addition | Electron-Deficient Olefins | Photocatalyst + Lewis Base | C-C Coupled Products |

| Oxidation | Molecular Oxygen (O₂) | Tetrabutylammonium Tribromide | Aldehydes, Ketones |

Dual Photoredox/Transition-Metal Catalysis (e.g., Ir/Ni)

A powerful strategy for exploiting the reactivity of photogenerated benzylic radicals is their integration into transition-metal catalytic cycles, a concept known as dual or metallaphotoredox catalysis. The combination of an iridium-based photoredox catalyst with a nickel co-catalyst has proven particularly effective for C(sp²)–C(sp³) cross-coupling reactions involving benzylboronic acid pinacol esters nih.govd-nb.infocam.ac.uk.

In this dual catalytic system, the reaction is initiated by the photoredox cycle. As previously described, the this compound is activated by a Lewis base (e.g., DMAP) to form a redox-active boronate complex. The excited iridium photocatalyst oxidizes this complex via single-electron transfer (SET), leading to fragmentation of the resulting radical cation to generate a benzylic radical nih.govcam.ac.uk.

This transient benzylic radical is then captured by a low-valent Ni(0) or Ni(I) species in the second catalytic cycle. This step forms a high-valent Ni(III) intermediate. The aryl coupling partner, typically an aryl halide, undergoes oxidative addition to a Ni(0) complex to form a Ni(II)-aryl species. The pathway then involves the Ni(III) intermediate undergoing reductive elimination to form the desired C(sp²)–C(sp³) bond and regenerate a Ni(I) species, which continues the nickel catalytic cycle nih.gov.

This dual Ir/Ni catalytic approach successfully couples benzylboronic acid pinacol esters with a variety of aryl and heteroaryl bromides nih.govd-nb.info. A key advantage of using boronic esters over the more common potassium organotrifluoroborates is their enhanced solubility in common organic solvents, which makes them particularly well-suited for continuous flow chemistry. This has enabled the development of high-throughput processes that circumvent the solubility and clogging issues often encountered with trifluoroborate salts nih.govd-nb.infocam.ac.uk.

Beyond C(sp²)-C(sp³) couplings, dual Ni/photoredox catalysis has been applied to the asymmetric reductive cross-coupling of aryl iodides with α-chloroboranes to access chiral benzylic boronic esters with high enantioselectivity researchgate.netnih.gov. This demonstrates the versatility of combining photoredox radical generation with transition metal catalysis to achieve challenging and stereoselective transformations.

The table below outlines the key features of the dual Ir/Ni catalysis with this compound.

| Catalyst System | Role of Photocatalyst (Ir) | Role of Co-Catalyst (Ni) | Key Advantage |

| [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ / NiBr₂·glyme | Oxidizes the activated boronate complex to generate a benzylic radical. | Mediates the cross-coupling of the benzylic radical with an aryl halide. | High solubility of boronic ester allows for efficient continuous flow synthesis nih.govcam.ac.uk. |

| 4CzIPN / NiCl₂·(dme) | Involved in the generation of a boron-stabilized radical. | Mediates asymmetric coupling with aryl iodides. | Enables synthesis of chiral benzylic boronic esters nih.gov. |

Mechanistic Studies of Photoinduced Reactions (e.g., Single Electron Transfer, Ketyl Radical Pathways)

Mechanistic investigations into the photoinduced reactions of this compound have been crucial for understanding and optimizing these transformations. The central theme in these mechanisms is the generation of radical intermediates through carefully orchestrated electron transfer events.

Single Electron Transfer (SET) Pathways: The direct photooxidation of this compound is thermodynamically challenging due to its high oxidation potential. The key mechanistic insight has been the role of Lewis bases in activating the boronic ester nih.govd-nb.infonih.gov. NMR studies and computational analysis have confirmed that Lewis bases like 4-(dimethylamino)pyridine (DMAP) or quinuclidin-3-ol form a dynamic, reversible Lewis acid-base adduct with the boronic ester d-nb.infocam.ac.uk. This coordination creates a four-coordinate boronate "ate" complex. Cyclic voltammetry measurements have shown that this complex has a significantly lower oxidation potential (e.g., +0.81 V vs. SCE for a DMAP adduct) compared to the uncomplexed boronic ester nih.gov. This lowering of the oxidation potential makes the complex susceptible to single-electron transfer (SET) from the excited state of a suitable photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbpy)]⁺, E₁/₂ (IrIV/IrIII*) = +1.2 V vs. SCE) nih.gov. Following this SET oxidation, the resulting boronate radical cation is unstable and rapidly undergoes homolytic cleavage of the C–B bond to generate the stabilized benzylic radical and the neutral Lewis base-boron species d-nb.info.

Ketyl Radical Pathways: In the photoredox-catalyzed coupling of benzylboronic esters with carbonyl compounds, a different mechanistic pathway involving ketyl radicals is operative cam.ac.uk. The reaction is initiated by the single-electron reduction of the carbonyl compound (e.g., an aldehyde or ketone) by the reduced form of the photocatalyst. This generates a ketyl radical anion. Two main pathways have been proposed for the subsequent steps:

The nucleophilic ketyl radical anion can directly attack the electrophilic boron center of the this compound to form a borate radical anion intermediate.

Alternatively, the carbonyl compound and the boronic ester could first form a Lewis acid-base adduct through a boron-oxygen interaction. This pre-complexation would facilitate a more efficient single-electron reduction to directly generate the borate radical anion cam.ac.uk.

In either scenario, the crucial borate radical anion intermediate is formed. This species is then oxidized by the radical cation of a sacrificial electron donor (such as 3-quinuclidinol) or another oxidizing species in the catalytic cycle. This oxidation step terminates the radical sequence and leads to the formation of a borate species, which upon hydrolysis yields the final C-C coupled alcohol product cam.ac.uk. The viability of this pathway is supported by the high reactivity of photochemically active ketones like xanthone (B1684191) and fluorenone in this transformation cam.ac.uk.

These mechanistic studies underscore the importance of substrate activation—either through Lewis base complexation to enable SET or through interaction with photogenerated radical anions—to overcome the inherent stability of benzylboronic acid pinacol esters and unlock their potential in radical-based bond-forming reactions.

Other Transformations and Deactivation Pathways

Protodeboronation Mechanisms

Protodeboronation is a chemical process that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This reaction is a significant deactivation pathway for organoboron compounds, including this compound, and can occur under various conditions, often as an undesired side reaction in cross-coupling chemistries. wikipedia.orgresearchgate.netpublish.csiro.au The susceptibility of a given boronic ester to protodeboronation is highly dependent on the reaction conditions and the nature of the organic substituent. wikipedia.org For this compound, the benzylic position is considered an activated substrate, making it susceptible to this transformation. rsc.orgnih.gov

Mechanistic investigations have revealed several pathways for protodeboronation, including acid-catalyzed, base-catalyzed, and radical-mediated routes. wikipedia.orgpublish.csiro.aunih.gov

Base-Catalyzed Protodeboronation: Under basic aqueous conditions, the protodeboronation of boronic esters can proceed through two primary competitive pathways: a direct pathway and a pre-hydrolytic pathway. ed.ac.ukacs.org

Direct Pathway: In this mechanism, the boronate ester is directly attacked by a hydroxide (B78521) ion, leading to the formation of a tetracoordinate boronate complex. This complex then undergoes cleavage of the C-B bond.

Acid-Catalyzed Protodeboronation: In acidic media, protodeboronation is understood to proceed via an electrophilic substitution mechanism. publish.csiro.au The reaction can be promoted by strong Brønsted acids or Lewis acids like Aluminum chloride (AlCl₃). publish.csiro.au Mechanistic studies using ¹¹B NMR spectroscopy for AlCl₃-mediated protodeboronation suggest an initial activation of the boronic ester through the coordination of the Lewis acid to an oxygen atom of the ester group. publish.csiro.au

Radical Protodeboronation: For unactivated alkyl boronic esters, protodeboronation can be challenging, but radical pathways have been developed that are also applicable to activated benzylic substrates. nih.govsemanticscholar.org One such method utilizes photoredox catalysis. nih.govsemanticscholar.org In a proposed mechanism, a photoexcited catalyst oxidizes a phenyl boron ate complex, which is formed from the boronic ester. nih.gov This oxidation generates a benzylic radical, which then abstracts a hydrogen atom from a hydrogen source like thiophenol to yield the final protodeboronated product. nih.govsemanticscholar.org

| Condition/Reagent | Proposed Mechanism | Key Characteristics |

| Aqueous Base (e.g., NaOH, Cs₂CO₃) | Base-Catalyzed (Direct and Pre-hydrolytic) | Rate is pH-dependent; involves hydrolysis to boronic acid as a key step. ed.ac.ukacs.org |

| Brønsted Acid (e.g., H₂SO₄) or Lewis Acid (e.g., AlCl₃) | Acid-Catalyzed Electrophilic Substitution | Lewis acid coordinates to an ester oxygen, activating the C-B bond for cleavage. publish.csiro.au |

| Photoredox Catalyst / Thiophenol | Radical-Mediated | Involves oxidation of a boron ate complex to generate a benzylic radical. nih.govsemanticscholar.org |

| TBAF·3H₂O or CsF/H₂O | Fluoride-Mediated | Effective for tertiary boronic esters with retention of configuration; believed to proceed via a hydrogen-bonded boronate complex. rsc.orgacs.org |

Oxidation to Corresponding Alcohols and Other Functionalities

The oxidation of the carbon-boron bond is one of the most versatile and widely utilized transformations of boronic esters, providing access to a range of functional groups with high fidelity. rsc.org

Oxidation to Alcohols: The most common transformation of this compound is its oxidation to benzyl alcohol. nih.gov This reaction is typically carried out using an alkaline solution of hydrogen peroxide (H₂O₂). rsc.orgwhiterose.ac.uk The mechanism is well-established and proceeds with complete retention of configuration at the carbon center. rsc.org

The key steps are:

Boronate Formation: The hydroperoxide anion (OOH⁻), generated from the reaction of H₂O₂ with a base, acts as a nucleophile and attacks the empty p-orbital of the boron atom. This forms a tetracoordinate boronate intermediate. rsc.orgnih.gov

1,2-Migratory Insertion: The benzyl group undergoes a 1,2-shift from the boron atom to the adjacent oxygen atom, displacing the hydroxide leaving group. This migration is the rate-limiting step and is concerted with the cleavage of the weak oxygen-oxygen bond. nih.gov

Hydrolysis: The resulting borate ester is rapidly hydrolyzed under the aqueous basic conditions to yield the final benzyl alcohol product and boric acid. rsc.orgnih.gov

The oxidation of boronic esters is generally slower than that of the corresponding organoboranes because the lone pairs of the ester's oxygen atoms donate into the empty p-orbital of the boron, reducing its electrophilicity. rsc.org While basic hydrogen peroxide is the standard reagent, sodium perborate (B1237305) (NaBO₃) is sometimes used as an alternative, particularly in cases where H₂O₂ leads to poor conversion or side reactions. rsc.org

Oxidation to Ketones: Beyond the synthesis of alcohols, methods have been developed for the direct oxidation of benzylic boronic esters to the corresponding carbonyl compounds. A mild, copper-catalyzed method allows for the oxidation of secondary benzylic boronic esters to ketones using ambient air as the terminal oxidant. whiterose.ac.uk This reaction is highly chemoselective, as the C-B bond is oxidized in preference to unprotected alcohol functionalities that may be present in the molecule. whiterose.ac.uk

The proposed mechanism for this transformation involves:

Transmetallation: A B-to-Cu transmetallation occurs to form a copper-alkyl intermediate.

Peroxide Formation: This intermediate reacts with molecular oxygen (O₂) to form a copper peroxide species.

Rearrangement/Elimination: The peroxide intermediate then rearranges or undergoes elimination to form the ketone product. whiterose.ac.uk

Radical clock experiments suggest that the formation of the peroxide does not proceed through the combination of O₂ with a free benzylic radical. whiterose.ac.uk

| Reagent(s) | Resulting Functional Group | Key Mechanistic Feature |

| H₂O₂ / Base (e.g., NaOH) | Alcohol (Benzyl alcohol) | Nucleophilic attack by hydroperoxide anion followed by a stereoretentive 1,2-migration of the benzyl group. rsc.orgnih.gov |

| Sodium Perborate (NaBO₃) | Alcohol | An alternative to H₂O₂; useful for specific substrates. rsc.org |

| Cu(OAc)₂ / Ligand / Air | Ketone (from secondary benzylic Bpin) | B-to-Cu transmetallation followed by reaction with O₂ to form a peroxide intermediate. whiterose.ac.uk |

| Oxone® | Phenol (from arylboronic acids) | Used for chemoselective oxidation of boronic acids over pinacol esters under biphasic conditions. st-andrews.ac.uk |

Applications of Benzylboronic Acid Pinacol Esters in Complex Organic Synthesis

Strategic Building Blocks for Carbon-Carbon Bond Formation

The ability to form new carbon-carbon bonds with precision and control is a cornerstone of organic synthesis. Benzylboronic acid pinacol (B44631) esters excel in this capacity, participating in a wide array of transformations ranging from cross-coupling reactions to the stereoselective construction of highly substituted carbon centers.

The diarylmethane motif is a common structural feature in many biologically active molecules. Benzylboronic acid pinacol esters are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of unsymmetrical diarylmethanes. thieme-connect.com This method provides a reliable and modular approach, coupling readily available benzylboronic esters with a broad range of aryl halides and pseudo-halides. thieme-connect.comnih.gov The reaction typically proceeds under mild conditions with high efficiency, tolerating a variety of functional groups on both coupling partners. kochi-tech.ac.jp This strategy represents a significant improvement over classical methods, which often require harsh conditions or pre-functionalized starting materials. kochi-tech.ac.jprsc.org

A unified synthetic platform allows for the creation of diverse diarylmethanes from a common benzylboronic acid pinacol ester precursor, which can itself be generated from the corresponding arylboronic acid. thieme-connect.comthieme-connect.com This diversity-oriented approach is highly valuable in medicinal chemistry for the rapid generation of compound libraries. thieme-connect.com

| Entry | Aryl Halide/Pseudohalide | Catalyst/Base | Product | Yield (%) |

| 1 | 4-Bromotoluene | Pd(dppf)Cl₂, K₃PO₄ | 4-Methyl-4'-methyldiarylmethane | 85 |

| 2 | 1-Iodo-3-methoxybenzene | Pd(PPh₃)₄, K₃PO₄ | 3-Methoxy-4'-methyldiarylmethane | 92 |

| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂, SPhos, K₃PO₄ | 4-Cyano-4'-methyldiarylmethane | 78 |

| 4 | Phenyl triflate | Pd(dppf)Cl₂, K₃PO₄ | 4'-Methyldiarylmethane | 88 |

This interactive table summarizes the synthesis of various diarylmethanes via Suzuki-Miyaura coupling of a substituted this compound with different aryl partners.